N-(4-chlorophenyl)-4-{2-[(2-ethylphenyl)amino]-2-oxoethoxy}benzamide
Overview
Description
N-(4-chlorophenyl)-4-{2-[(2-ethylphenyl)amino]-2-oxoethoxy}benzamide, also known as CEP-33779, is a small molecule inhibitor that has shown potential in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Mechanism of Action
N-(4-chlorophenyl)-4-{2-[(2-ethylphenyl)amino]-2-oxoethoxy}benzamide inhibits the activity of the NF-κB pathway by binding to the inhibitor of kappa B kinase (IKK) complex, which is responsible for the activation of NF-κB. By inhibiting the activity of the IKK complex, this compound prevents the activation of NF-κB and downstream signaling pathways, leading to the inhibition of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in various animal models of inflammation. This compound has also been shown to inhibit the expression of various genes involved in cell survival, angiogenesis, and metastasis in cancer cells.
Advantages and Limitations for Lab Experiments
N-(4-chlorophenyl)-4-{2-[(2-ethylphenyl)amino]-2-oxoethoxy}benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high degree of selectivity for the IKK complex, which minimizes off-target effects. Moreover, this compound has been shown to have good bioavailability and pharmacokinetic properties in animal models.
However, there are also some limitations for lab experiments using this compound. One of the main limitations is the low yield of the synthesis method, which limits the amount of this compound that can be produced for experiments. Moreover, this compound has not been extensively studied in human clinical trials, which limits its potential for clinical translation.
Future Directions
There are several future directions for the research on N-(4-chlorophenyl)-4-{2-[(2-ethylphenyl)amino]-2-oxoethoxy}benzamide. One of the main directions is the further elucidation of its mechanism of action and downstream signaling pathways. This will help to identify potential biomarkers and therapeutic targets for the treatment of various diseases.
Moreover, future research should focus on the optimization of the synthesis method to increase the yield of this compound and reduce the cost of production. This will facilitate the large-scale production of this compound for clinical trials and potential commercialization.
Furthermore, future research should focus on the evaluation of the safety and efficacy of this compound in human clinical trials. This will help to determine its potential for clinical translation and its potential as a therapeutic agent for various diseases.
Conclusion:
This compound is a small molecule inhibitor that has shown potential in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. It inhibits the activity of the NF-κB pathway and downstream signaling pathways, leading to the inhibition of inflammation and cell survival. Although there are limitations for lab experiments using this compound, there are several future directions for research that will help to identify its potential as a therapeutic agent for various diseases.
Scientific Research Applications
N-(4-chlorophenyl)-4-{2-[(2-ethylphenyl)amino]-2-oxoethoxy}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which plays a critical role in the regulation of immune responses, inflammation, and cell survival. This compound has been shown to have anti-inflammatory effects in various animal models of inflammation, including arthritis, colitis, and sepsis.
Moreover, this compound has been shown to have potential anticancer activity. It has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and lung cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-[2-(2-ethylanilino)-2-oxoethoxy]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3/c1-2-16-5-3-4-6-21(16)26-22(27)15-29-20-13-7-17(8-14-20)23(28)25-19-11-9-18(24)10-12-19/h3-14H,2,15H2,1H3,(H,25,28)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPQVSXOZOFFLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.